

Introduction: The Strategic Importance of 5-Iodo-1-indanone in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B1451416

[Get Quote](#)

5-Iodo-2,3-dihydro-1H-inden-1-one, commonly referred to as 5-Iodo-1-indanone, is a halogenated bicyclic ketone that has emerged as a strategically important building block in synthetic chemistry. Its significance stems from the fusion of two key structural motifs: the indanone core and an aromatic iodine substituent. The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds, including the Alzheimer's drug Donepezil.

[1][2]

The introduction of an iodine atom at the 5-position dramatically enhances the synthetic versatility of the indanone framework. This substituent serves as a versatile synthetic handle, enhancing the molecule's electrophilic character and enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This capability allows for the precise and efficient construction of complex molecular architectures, making 5-Iodo-1-indanone an invaluable intermediate in the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

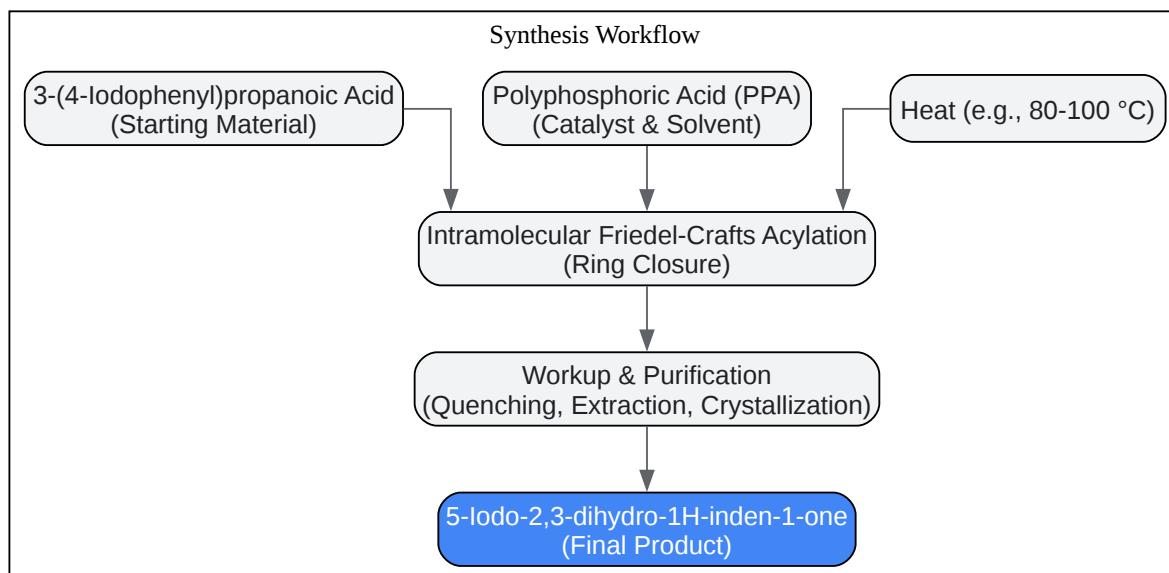
Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Iodo-1-indanone are crucial for its handling, storage, and application in synthetic protocols.

Table 1: Core Physicochemical Properties of **5-Iodo-2,3-dihydro-1H-inden-1-one**

Property	Value	Reference(s)
CAS Number	511533-38-3	[3][4][5]
Molecular Formula	C ₉ H ₇ IO	[3][4]
Molecular Weight	258.05 g/mol	[3][4]
Appearance	Light yellow powder	[3]
Boiling Point	326 °C	[6]
Density	1.882 g/cm ³	[6]
SMILES	O=C1CCC2=C1C=CC(I)=C2	[7]
InChIKey	XVDWDHAAIWZKRU- UHFFFAOYSA-N	[6]
Storage	Store at 0-8°C in an inert atmosphere, protected from light.	[3]

Structural Elucidation via Spectroscopy


While detailed spectral data requires experimental acquisition, the structure of 5-Iodo-1-indanone allows for the confident prediction of its key spectroscopic features:

- ¹H NMR: The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two methylene groups (-CH₂CH₂-) adjacent to the carbonyl and aromatic ring will likely appear as two triplets around δ 2.7-3.2 ppm. The aromatic region will display a more complex pattern due to the iodine substituent; one would expect a doublet near the iodine, a doublet of doublets, and a singlet or narrow doublet for the proton ortho to the carbonyl group.
- ¹³C NMR: The carbonyl carbon (C=O) will produce a characteristic signal in the downfield region (δ > 190 ppm). The spectrum will also show signals for the two aliphatic carbons and six aromatic carbons, including the carbon directly bonded to the iodine atom, which will be shifted upfield due to the heavy atom effect.

- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a conjugated ketone carbonyl stretch is expected in the range of $1690\text{-}1710\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M^+) at m/z 258. The presence of iodine (^{127}I) will result in a clean isotopic pattern, simplifying mass spectral interpretation.

Synthesis of 5-Iodo-1-indanone: A Methodological Approach

The most prevalent and robust method for synthesizing 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid precursor.[8][9] This strategy ensures high regioselectivity and is amenable to a variety of substituted aromatic systems.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 5-Iodo-1-indanone via Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

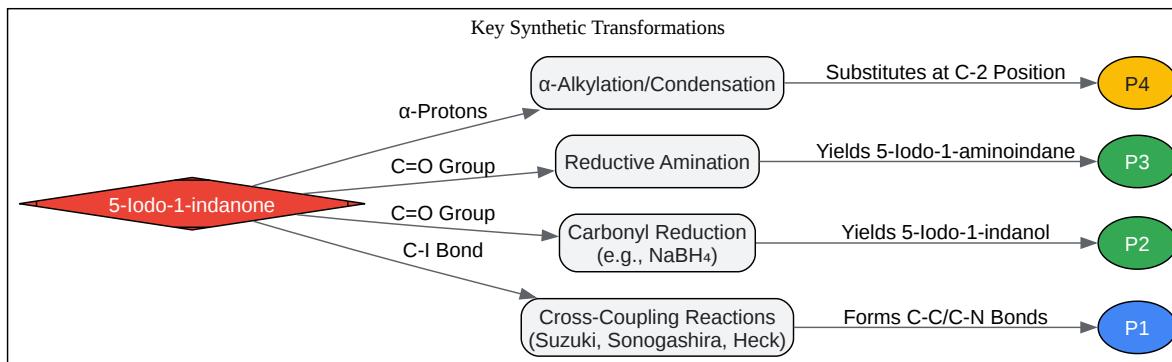
This protocol describes a representative procedure for the synthesis of 5-Iodo-1-indanone.

Materials:

- 3-(4-Iodophenyl)propanoic acid
- Polyphosphoric acid (PPA)
- Ice water
- Dichloromethane (DCM) or Ethyl Acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or drying tube), place 3-(4-Iodophenyl)propanoic acid (1.0 eq).
- Addition of PPA: Add polyphosphoric acid (approx. 10-15 times the weight of the starting material). Causality: PPA serves as both the acidic catalyst to activate the carboxylic acid for electrophilic attack and as a solvent, ensuring a homogenous reaction medium.
- Heating: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a stirred slurry of crushed ice and water. Causality: This step quenches the reaction and


hydrolyzes the PPA, precipitating the organic product.

- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure **5-Iodo-2,3-dihydro-1H-inden-1-one**.

Self-Validation: The success of the reaction is confirmed by TLC analysis showing the disappearance of the starting material and the appearance of a new, less polar spot. The final product's identity and purity are confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Iodo-1-indanone is governed by three primary functional sites: the carbon-iodine bond, the carbonyl group, and the α -protons, making it a highly versatile synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for 5-iodo-1-indanone.

- **Reactions at the Carbon-Iodine Bond:** This is the most powerful feature of the molecule. The C-I bond is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents (alkyl, aryl, alkynyl, amino groups, etc.) at the 5-position, providing a direct route to libraries of complex indanone derivatives. This is the primary reason for its use as a key building block in drug discovery programs.[3]
- **Reactions of the Carbonyl Group:** The ketone functionality undergoes all standard carbonyl reactions.
 - **Reduction:** It can be readily reduced to the corresponding secondary alcohol, 5-iodo-1-indanol, using mild reducing agents like sodium borohydride.
 - **Reductive Amination:** Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields substituted 1-aminoindanes, which are themselves important pharmacophores.

- Wittig and Related Reactions: The carbonyl can be converted into an alkene, providing another avenue for molecular diversification.
- Reactions at the α -Carbon: The protons on the C-2 position are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or functionalization at the position alpha to the carbonyl group.

Applications in Research and Drug Development

The unique chemical properties of 5-Iodo-1-indanone position it as a critical tool for researchers in several high-impact fields.

- Pharmaceutical Synthesis: Its primary application is as a versatile intermediate in the synthesis of pharmaceutical agents.^[3] It is particularly valuable for developing compounds targeting neurological disorders.^[3] The ability to modify the 5-position via cross-coupling allows for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.
- Materials Science: The rigid indanone core and the reactive iodine handle are useful for creating novel functional materials.^[3] It can be incorporated into polymer backbones or used to synthesize organic semiconductors and coatings where specific electronic or photophysical properties are desired.
- Biochemical Probes: As a halogenated compound, it can be used in biochemical research and as a precursor for radiolabeled tracers.^[4] For instance, the iodine can be replaced with a radioactive isotope (e.g., ^{123}I , ^{125}I) for use in imaging studies or metabolic tracking.

Conclusion

5-Iodo-2,3-dihydro-1H-inden-1-one is more than a simple chemical reagent; it is a sophisticated molecular scaffold that offers a convergence of structural rigidity and synthetic flexibility. The strategic placement of the iodine atom on the privileged indanone core provides chemists with a reliable and powerful tool for constructing complex molecules. Its proven utility in facilitating access to diverse chemical libraries underscores its authoritative role as a key intermediate in the ongoing quest for novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 5-Iodo-1-Indanone price,buy 5-Iodo-1-Indanone - chemicalbook [m.chemicalbook.com]
- 6. 5-Iodo-1-Indanone | 511533-38-3 [amp.chemicalbook.com]
- 7. 511533-38-3|5-Iodo-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 5-Iodo-1-indanone in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451416#5-iodo-2-3-dihydro-1h-inden-1-one-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com